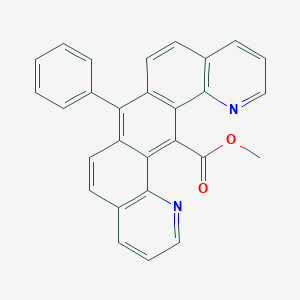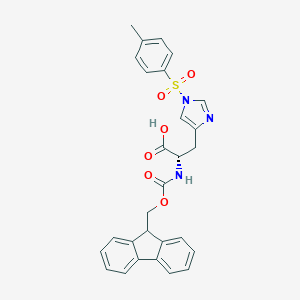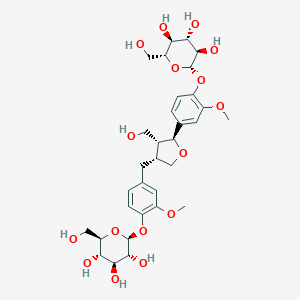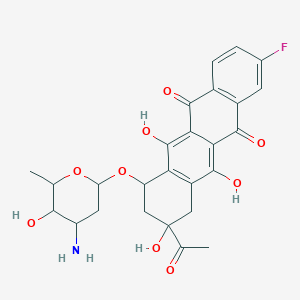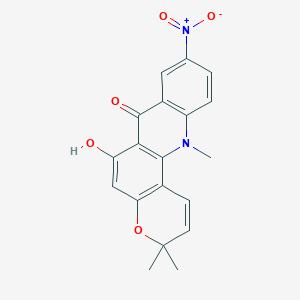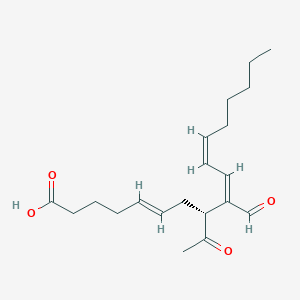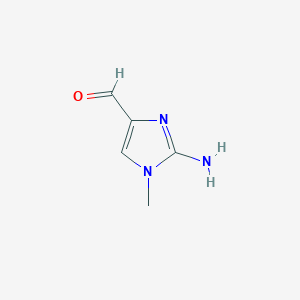
2-amino-1-methyl-1H-imidazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-methyl-1H-imidazole-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of other chemical compounds and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-amino-1-methyl-1H-imidazole-4-carbaldehyde has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, 2-amino-1-methyl-1H-imidazole-4-carbaldehyde has been used as a reagent for the detection of amino acids and peptides. In materials science, this compound has been studied for its potential applications in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde is not fully understood. However, studies have suggested that this compound may act as a reactive oxygen species scavenger and may have antioxidant properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-1-methyl-1H-imidazole-4-carbaldehyde has a range of biochemical and physiological effects. This compound has been shown to have antioxidant properties and may help to protect cells from oxidative stress. Additionally, 2-amino-1-methyl-1H-imidazole-4-carbaldehyde has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-amino-1-methyl-1H-imidazole-4-carbaldehyde in lab experiments is its versatility. This compound can be used in a range of applications, including medicinal chemistry, biochemistry, and materials science. Additionally, the synthesis of this compound is relatively simple and can be carried out using readily available reagents. However, one limitation of using 2-amino-1-methyl-1H-imidazole-4-carbaldehyde is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde. One area of interest is the development of new drugs based on this compound. Studies have shown that 2-amino-1-methyl-1H-imidazole-4-carbaldehyde has potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in materials science. Finally, studies are needed to investigate the safety and toxicity of this compound, particularly in the context of its potential use as a drug candidate.
Synthesemethoden
The synthesis of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde is typically carried out through the reaction between 2-amino-1-methylimidazole and formaldehyde. The reaction is catalyzed by an acid, typically hydrochloric acid, and results in the formation of the desired compound. The purity of the final product can be improved through recrystallization.
Eigenschaften
CAS-Nummer |
117969-90-1 |
|---|---|
Produktname |
2-amino-1-methyl-1H-imidazole-4-carbaldehyde |
Molekularformel |
C5H7N3O |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
2-amino-1-methylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C5H7N3O/c1-8-2-4(3-9)7-5(8)6/h2-3H,1H3,(H2,6,7) |
InChI-Schlüssel |
QHKDSPQHKOSEFM-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1N)C=O |
Kanonische SMILES |
CN1C=C(N=C1N)C=O |
Synonyme |
1H-Imidazole-4-carboxaldehyde,2-amino-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





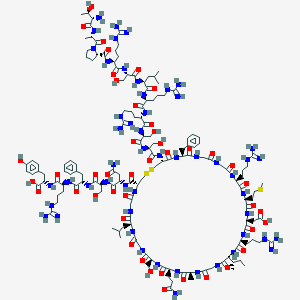
![Ethanone, 1-(1-methyl-2,7-dioxabicyclo[4.1.0]hept-6-yl)-(9CI)](/img/structure/B38229.png)

